Product packaging for 2-(3-(Aminomethyl)oxetan-3-yl)acetic acid(Cat. No.:CAS No. 1373923-02-4)

2-(3-(Aminomethyl)oxetan-3-yl)acetic acid

Cat. No.: B2746127
CAS No.: 1373923-02-4
M. Wt: 145.158
InChI Key: ZAMHPFVFKDSPMW-UHFFFAOYSA-N
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Description

Historical Trajectories of Oxetane (B1205548) Chemistry in Complex Molecule Synthesis

The journey of oxetane chemistry dates back over a century, yet its potential was not fully realized until more recently. sigmaaldrich.com Initially regarded as a chemical curiosity, the synthesis of the parent oxetane, or trimethylene oxide, marked the beginning of exploration into this class of four-membered cyclic ethers. nih.govmdpi.com Early synthetic methods were often challenging, limiting the widespread application of oxetanes in complex molecule synthesis. nih.gov A significant turning point was the discovery of the naturally occurring, complex molecule paclitaxel (B517696) (Taxol), which contains an oxetane ring crucial for its anticancer activity. nih.govucc.ie This discovery spurred a renewed interest in the synthesis and incorporation of oxetane moieties into other complex structures.

Key historical developments in oxetane synthesis include the Paternò-Büchi reaction, a photochemical [2+2] cycloaddition of an alkene and a carbonyl group, which provided a direct route to substituted oxetanes. nih.govgoogle.com Another foundational method is the Williamson ether synthesis, an intramolecular cyclization of a 1,3-halohydrin, which remains a widely used strategy. rsc.org Over the years, advancements in synthetic methodologies have expanded the toolkit for creating diverse oxetane-containing molecules. These include ring-expansion reactions of epoxides and transition metal-catalyzed cycloadditions. google.comresearchgate.net The evolution of these synthetic routes has been pivotal in transforming oxetanes from exotic structures to accessible and valuable building blocks in modern organic synthesis. nih.gov

The Oxetane Ring as a Key Motif in Molecular Design and Functionalization

The oxetane ring has become an increasingly important motif in molecular design, largely due to its unique combination of properties that can favorably influence the characteristics of a larger molecule. nih.govresearchgate.net As a small, polar, and three-dimensional structure, the oxetane ring can impart significant changes to a molecule's physicochemical profile. nih.govresearchgate.netnih.gov One of the most recognized applications of the oxetane motif is as a bioisostere for other common functional groups. For instance, it has been successfully used as a surrogate for gem-dimethyl and carbonyl groups. nih.govucc.iesemanticscholar.org This substitution can lead to improvements in metabolic stability, aqueous solubility, and lipophilicity, all of which are critical parameters in drug discovery. sigmaaldrich.comsemanticscholar.org

The incorporation of an oxetane can also modulate the basicity of nearby functional groups, such as amines, due to its electron-withdrawing nature. nih.govucc.ie This fine-tuning of pKa can be advantageous for optimizing the pharmacokinetic properties of a drug candidate. Furthermore, the rigid and puckered conformation of the oxetane ring can act as a conformational lock, restricting the rotational freedom of a molecule and pre-organizing it for optimal interaction with a biological target. nih.govucc.ie The ability of the oxygen atom in the oxetane ring to act as a hydrogen bond acceptor further enhances its utility in designing molecules with specific binding properties. ucc.ie These multifaceted contributions have solidified the oxetane ring's status as a valuable component in the modern medicinal chemist's toolbox. achmem.com

PropertyConsequence of Oxetane Incorporation
Polarity Increased aqueous solubility. sigmaaldrich.com
Three-Dimensionality Exploration of new chemical space and improved target binding. nih.govresearchgate.net
Metabolic Stability Can block metabolically labile sites. rsc.orgsemanticscholar.org
Bioisosterism Acts as a surrogate for gem-dimethyl and carbonyl groups. nih.govsemanticscholar.org
Electron-Withdrawing Nature Modulates the pKa of adjacent amines. nih.gov
Rigidity Acts as a conformational restraint. nih.gov
Hydrogen Bond Acceptor Facilitates specific molecular interactions. ucc.ie

Structural Significance of Multifunctionalized Cyclic Building Blocks in Contemporary Organic Synthesis

In contemporary organic synthesis, there is a growing emphasis on the use of multifunctionalized cyclic building blocks, particularly those with a high fraction of sp³-hybridized carbons. mdpi.com These sp³-rich scaffolds offer a greater degree of three-dimensionality compared to their flat, sp²-rich aromatic counterparts. nih.gov This increased three-dimensionality is highly desirable in drug discovery as it can lead to higher target selectivity and improved pharmacokinetic and toxicity profiles. nih.gov Molecules with more complex, three-dimensional shapes are more likely to successfully navigate the clinical trial process. mdpi.com

Multifunctionalized cyclic building blocks serve as versatile platforms for the efficient construction of complex target molecules. By pre-installing multiple functional groups onto a rigid cyclic core, chemists can streamline synthetic routes and introduce molecular diversity in a controlled manner. These building blocks act as hubs from which different substituents can be elaborated, allowing for the systematic exploration of chemical space around a core scaffold. mdpi.com Spirocyclic systems, which contain a quaternary carbon shared by two rings, are a prime example of how three-dimensionality can be engineered into a molecule, often leading to improved potency and selectivity. nih.gov The use of such well-defined, multifunctional cyclic structures is a key strategy in modern synthesis for accelerating the discovery of new bioactive compounds and functional materials.

Overview of 2-(3-(Aminomethyl)oxetan-3-yl)acetic acid's Role within Oxetane-Functionalized Systems

Within the broader class of oxetane-functionalized systems, this compound stands out as a noteworthy example of a multifunctionalized cyclic building block. This compound incorporates a 3,3-disubstituted oxetane core, which imparts a defined three-dimensional geometry. The presence of both an aminomethyl group and an acetic acid moiety makes it a constrained amino acid analog. Specifically, its structure can be viewed as a conformationally restricted analog of gamma-aminobutyric acid (GABA), an important neurotransmitter. researchgate.net The oxetane ring locks the backbone of the molecule into a more defined spatial arrangement compared to the flexible chain of GABA itself.

Compound NameCAS NumberMolecular FormulaMolecular WeightKey Structural Features
This compound1207175-98-1 (for the tert-butoxycarbonyl protected form)C6H11NO3145.16 g/mol 3,3-disubstituted oxetane, aminomethyl group, acetic acid group
gamma-Aminobutyric acid (GABA)56-12-2C4H9NO2103.12 g/mol Flexible aliphatic backbone, primary amine, carboxylic acid
Paclitaxel (Taxol)33069-62-4C47H51NO14853.9 g/mol Complex polycyclic structure with a fused oxetane ring
Oxetan-3-one6704-31-0C3H4O272.06 g/mol Four-membered cyclic ketone

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO3 B2746127 2-(3-(Aminomethyl)oxetan-3-yl)acetic acid CAS No. 1373923-02-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3-(aminomethyl)oxetan-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c7-2-6(1-5(8)9)3-10-4-6/h1-4,7H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAMHPFVFKDSPMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CC(=O)O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Synthetic Methodologies for 2 3 Aminomethyl Oxetan 3 Yl Acetic Acid

Retrosynthetic Approaches and Key Disconnections for the Oxetane-Acetic Acid-Aminomethyl Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down a target molecule into simpler, commercially available precursors. wikipedia.orgias.ac.inamazonaws.com For 2-(3-(aminomethyl)oxetan-3-yl)acetic acid, the analysis reveals several logical disconnections that form the basis of potential synthetic pathways. The primary disconnections involve the carbon-carbon and carbon-heteroatom bonds that form the oxetane (B1205548) ring and attach the aminomethyl and acetic acid side chains.

A primary retrosynthetic disconnection breaks the bond between the quaternary carbon and the aminomethyl group, and the bond to the acetic acid side chain. This approach suggests a central oxetane-based intermediate, such as oxetan-3-one or a related derivative, to which the two side chains can be added sequentially or concurrently.

Principles of Oxetane Ring Formation in Target Synthesis

The construction of the 3,3-disubstituted oxetane core is a critical aspect of the synthesis. Several established methods for forming the strained four-membered ether ring can be adapted for this target. nih.govbeilstein-journals.orgmagtech.com.cn

One of the most common and reliable methods is the intramolecular Williamson ether synthesis . acs.orgpearson.com This approach involves the cyclization of a 1,3-diol derivative where one hydroxyl group is converted into a good leaving group (e.g., a tosylate or halide). Deprotonation of the remaining hydroxyl group with a base then initiates an intramolecular SN2 reaction to form the oxetane ring. For the target molecule, this would require a starting material like 2,2-bis(hydroxymethyl)propane-1,3-diol, which can be selectively functionalized.

Another powerful method is the Paternò–Büchi reaction , a [2+2] photocycloaddition between a carbonyl compound and an alkene. magtech.com.cnnih.gov While effective for certain oxetanes, its application to a highly functionalized substrate required for the target molecule can be challenging due to regioselectivity and potential side reactions.

Ring expansion of smaller heterocycles, such as epoxides, using sulfur ylides (the Corey-Chaykovsky reaction) also provides a viable route to oxetanes. nih.govillinois.edu This method could be employed starting from a suitably substituted epoxide.

Oxetane Formation StrategyDescriptionKey Precursors
Intramolecular Williamson Ether SynthesisBase-promoted intramolecular cyclization of a halo-alcohol or a diol with a leaving group. acs.org1,3-diols, halo-alcohols
Paternò–Büchi Reaction[2+2] photocycloaddition of a carbonyl compound and an alkene. magtech.com.cnAldehydes/ketones, alkenes
Corey-Chaykovsky ReactionRing expansion of an epoxide using a sulfur ylide. illinois.eduEpoxides, sulfonium (B1226848) ylides

Introduction Strategies for the Aminomethyl Moiety

Once the oxetane core is established, the aminomethyl group (-CH₂NH₂) must be introduced at the C3 position. Several methods are suitable for this transformation.

A common strategy involves the reduction of a nitrile group. The nitrile can be introduced via nucleophilic substitution with a cyanide salt on a precursor containing a leaving group, such as a tosylate or halide, at the neopentyl-like position. Subsequent reduction of the nitrile, for example with lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, yields the primary amine.

Alternatively, the Mannich reaction provides a direct route to aminomethylated compounds. nih.gov This reaction involves the condensation of an enolizable ketone, an aldehyde (typically formaldehyde), and a primary or secondary amine. nih.gov For this target, a modified Mannich approach could be envisioned.

Reductive amination is another versatile method for amine synthesis. youtube.com This process involves the reaction of a ketone or aldehyde with ammonia (B1221849) or a primary amine to form an imine, which is then reduced in situ to the corresponding amine. Starting with an oxetane precursor bearing an aldehyde group at C3, reductive amination with ammonia would directly yield the aminomethyl functionality.

Finally, the azide (B81097) displacement of a leaving group followed by reduction is a reliable method for introducing a primary amine. This two-step process, known as the Staudinger reaction or simple reduction of the azide, avoids over-alkylation issues that can plague other methods.

Aminomethyl Introduction StrategyDescriptionKey Precursors
Nitrile ReductionIntroduction of a nitrile group via SN2, followed by reduction to the primary amine.Halomethyl or tosylmethyl oxetane
Reductive AminationReaction of an aldehyde with ammonia followed by in situ reduction of the resulting imine. youtube.comOxetane-3-carbaldehyde
Azide ReductionSN2 displacement with an azide salt, followed by reduction to the primary amine.Halomethyl or tosylmethyl oxetane

Methodologies for Acetic Acid Side Chain Elaboration

The introduction of the acetic acid moiety (-CH₂COOH) at the C3 position of the oxetane ring requires the formation of a new carbon-carbon bond.

One effective approach is the Horner-Wadsworth-Emmons (HWE) reaction . mdpi.com Starting from oxetan-3-one, an HWE reaction with a phosphonate (B1237965) ester, such as triethyl phosphonoacetate, would yield an α,β-unsaturated ester. Subsequent hydrogenation of the double bond would provide the saturated ester, which can then be hydrolyzed to the desired acetic acid side chain. mdpi.comnih.gov

Another strategy involves the use of a malonic ester synthesis. Oxetan-3-one could be first converted to a derivative with a leaving group at the 3-position. Nucleophilic substitution with diethyl malonate, followed by hydrolysis and decarboxylation, would yield the acetic acid side chain.

Cyanohydrin formation on oxetan-3-one, followed by hydrolysis of the nitrile, is another possibility. However, this would result in an α-hydroxy acid, requiring further deoxygenation steps. A more direct route is the addition of a protected carboxymethyl nucleophile, such as a Grignard or organolithium reagent derived from a protected acetic acid equivalent.

Acetic Acid Side Chain StrategyDescriptionKey Precursors
Horner-Wadsworth-Emmons ReactionReaction of a ketone with a phosphonate ylide to form an alkene, followed by reduction and hydrolysis. mdpi.comOxetan-3-one, triethyl phosphonoacetate
Malonic Ester SynthesisAlkylation of diethyl malonate with an oxetane electrophile, followed by hydrolysis and decarboxylation.3-halo-oxetane
Organometallic AdditionAddition of a carboxymethyl organometallic reagent to a ketone.Oxetan-3-one, carboxymethyl Grignard/organolithium

Classical Synthetic Routes to this compound and its Precursors

Based on the retrosynthetic analysis, several classical synthetic routes can be proposed for the target molecule and its key intermediates.

Multi-Step Conversions from Readily Available Starting Materials

A plausible multi-step synthesis could commence from a readily available starting material like pentaerythritol. A sequence of protection, functional group interconversion, and cyclization would lead to a key 3,3-disubstituted oxetane intermediate.

For instance, starting from a derivative of 3-methylideneoxetane, a Giese-type radical addition could be employed to introduce both the amino and carboxyl functionalities in a convergent manner. researchgate.net

A more linear approach could start with oxetan-3-one. A Horner-Wadsworth-Emmons reaction with a protected aminoacetonitrile (B1212223) phosphonate could install both the aminomethyl and a precursor to the acetic acid side chain. Subsequent transformations would then yield the final product.

Application of Strecker Synthesis in Oxetane Amino Acid Formation

The Strecker amino acid synthesis is a classic and efficient method for preparing α-amino acids. wikipedia.orgchemistnotes.commasterorganicchemistry.comorganic-chemistry.orgmasterorganicchemistry.com This reaction involves the treatment of an aldehyde or ketone with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile. masterorganicchemistry.comorganic-chemistry.org

This methodology can be adapted for the synthesis of the target molecule. The key precursor would be 3-acetyl-oxetane. A Strecker reaction on this ketone would introduce the amine and nitrile groups at the α-position of the acetyl side chain. Subsequent hydrolysis of the nitrile would then yield the desired this compound.

The reaction proceeds in two main stages:

Formation of the α-aminonitrile : The ketone (3-acetyl-oxetane) reacts with ammonia to form an imine, which is then attacked by the cyanide ion. masterorganicchemistry.com

Hydrolysis : The nitrile group of the α-aminonitrile is hydrolyzed under acidic or basic conditions to afford the carboxylic acid. masterorganicchemistry.com

This approach provides a convergent and atom-economical route to the target amino acid, leveraging a well-established named reaction.

Reaction StageDescriptionIntermediate
Iminium Formation3-acetyl-oxetane reacts with ammonia to form an iminium ion.Oxetanyl iminium ion
Cyanide AdditionNucleophilic attack of cyanide on the iminium ion.α-aminonitrile
Nitrile HydrolysisAcid- or base-catalyzed hydrolysis of the nitrile to a carboxylic acid.This compound

Horner–Wadsworth–Emmons (HWE) Reaction for Alkene Intermediates

The Horner–Wadsworth–Emmons (HWE) reaction is a cornerstone in organic synthesis for the creation of carbon-carbon double bonds, offering significant advantages in the synthesis of precursors for this compound. This reaction utilizes a stabilized phosphonate carbanion, which reacts with an aldehyde or ketone to predominantly form an (E)-alkene. wikipedia.org The key advantages of the HWE reaction over the traditional Wittig reaction include the use of more nucleophilic and less basic phosphonate carbanions, and the straightforward aqueous workup to remove the phosphate (B84403) byproduct. wikipedia.orgnrochemistry.com

In the context of synthesizing this compound, the HWE reaction is strategically employed to introduce the acetic acid side chain at the C3 position of the oxetane ring. The synthesis commences with oxetan-3-one, which serves as the ketone component in the olefination reaction. mdpi.comchemrxiv.org The phosphonate reagent, typically methyl 2-(dimethoxyphosphoryl)acetate, is deprotonated with a base to generate the nucleophilic carbanion. This carbanion then attacks the carbonyl carbon of oxetan-3-one, leading to the formation of a key α,β-unsaturated ester intermediate, methyl 2-(oxetan-3-ylidene)acetate. mdpi.comnih.gov

A typical procedure involves the reaction of oxetan-3-one with methyl 2-(dimethoxyphosphoryl)acetate in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a suitable solvent such as acetonitrile (B52724). mdpi.comnih.gov This transformation is highly efficient and provides the crucial alkene intermediate, which is primed for subsequent functionalization, such as the introduction of the aminomethyl group via conjugate addition. mdpi.comchemrxiv.org The formation of this exocyclic double bond is a critical step, establishing the carbon framework necessary for the eventual construction of the target amino acid.

Table 1: Key Reagents in HWE Reaction for Alkene Intermediate Synthesis
Reactant/ReagentRoleReference
Oxetan-3-oneKetone substrate, provides the oxetane core. mdpi.comchemrxiv.org
Methyl 2-(dimethoxyphosphoryl)acetatePhosphonate reagent, source of the stabilized carbanion. mdpi.comnih.gov
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Non-nucleophilic base for deprotonation of the phosphonate. mdpi.comnih.gov
AcetonitrileSolvent for the reaction. mdpi.com

Advanced and Catalytic Approaches in this compound Synthesis

Enantioselective and Stereoselective Synthetic Pathways

The development of enantioselective and stereoselective methods is critical for accessing specific stereoisomers of chiral molecules, which often exhibit distinct biological activities. While specific enantioselective syntheses for this compound are not extensively detailed, general strategies for the asymmetric synthesis of substituted oxetanes can be applied.

One approach involves the enantioselective reduction of a prochiral ketone precursor. For instance, a β-halo ketone could be asymmetrically reduced using a chiral reducing agent, such as a catalyst generated in situ from lithium borohydride (B1222165) and a chiral ligand, to produce an enantioenriched halohydrin. acs.org Subsequent intramolecular Williamson etherification would then yield the chiral oxetane ring without racemization. acs.org

Another powerful strategy is the catalytic asymmetric ring-opening of meso-oxetanes. Chiral Lewis acids or Brønsted acids can catalyze the desymmetrization of 3-substituted oxetanes. acs.orgbeilstein-journals.org For example, chiral phosphoric acid catalysts have been successfully employed in the enantioselective ring-opening of 3-substituted oxetanes with nucleophiles, generating products with high enantiomeric excess. acs.org While this involves ring-opening, the principles of chiral catalysis could be adapted to ring-forming reactions or modifications of the oxetane scaffold.

Furthermore, iridium-catalyzed asymmetric coupling reactions have been developed for the enantioselective synthesis of oxetanes bearing all-carbon quaternary stereocenters. nih.gov Such methods, which involve the coupling of alcohols with vinyl epoxides, demonstrate the potential of transition metal catalysis to construct complex and stereochemically defined oxetane structures that could serve as advanced intermediates. nih.gov

Aza-Michael Addition Methodologies for Nitrogen Functionalization

The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a highly effective method for forming carbon-nitrogen bonds. frontiersin.org In the synthesis of this compound, this reaction is pivotal for introducing the required nitrogen functionality.

The synthesis begins with the α,β-unsaturated ester, methyl 2-(oxetan-3-ylidene)acetate, which is prepared via the HWE reaction. mdpi.comnih.gov This Michael acceptor is then reacted with a suitable nitrogen nucleophile. To form the aminomethyl group, a protected form of ammonia or a primary amine is used. For instance, reacting the oxetane-ylideneacetate with a protected amine like N-Boc-aminopiperidine in the presence of a base like DBU in acetonitrile leads to the corresponding 3,3-disubstituted oxetane. mdpi.com This reaction proceeds efficiently, creating the C-N bond and setting the 3,3-disubstituted pattern of the target molecule. mdpi.combohrium.comresearchgate.net

The versatility of the aza-Michael addition allows for the introduction of a wide variety of nitrogen-containing heterocycles and protected amines, making it a powerful tool for creating libraries of related compounds. mdpi.comnih.gov The reaction conditions are generally mild, which is important for preserving the strained oxetane ring. chemrxiv.org

Cross-Coupling Reactions (e.g., Suzuki–Miyaura) in Scaffold Diversification

While not a direct method for the synthesis of the parent this compound, cross-coupling reactions, particularly the Suzuki–Miyaura reaction, are invaluable for the diversification of the oxetane scaffold. mdpi.com The Suzuki–Miyaura coupling involves the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex, to form a new carbon-carbon bond. nih.gov

This methodology can be applied to introduce a wide array of aryl or heteroaryl substituents onto the oxetane-containing framework. For example, a synthetic intermediate bearing a halogen atom (e.g., a bromo-substituted pyrazole (B372694) attached to the oxetane core) can be coupled with various boronic acids. mdpi.comnih.gov This strategy allows for the late-stage functionalization of the molecule, enabling the rapid generation of analogues with diverse properties. The reaction is known for its mild conditions and high tolerance for various functional groups, making it compatible with the complex structures of peptide and amino acid derivatives. mdpi.com The ability to modify the scaffold in this manner is crucial in medicinal chemistry for structure-activity relationship (SAR) studies. nih.govmdpi.com

Defluorosulfonylative Coupling Reactions for Aminomethyl-Oxetane Formation

A novel and advanced strategy for the formation of 3-amino-3-aryl-oxetanes involves the defluorosulfonylative coupling of sulfonyl fluorides. nih.govspringernature.com This reaction provides an alternative pathway to the established sulfonyl-fluoride exchange (SuFEx) reactivity. In this process, 3-aryloxetane sulfonyl fluorides react with amines upon warming to generate amino-oxetanes. nih.gov

The reaction is proposed to proceed through an SN1 mechanism involving the formation of a planar oxetane carbocation intermediate, which is stabilized by the aryl group. thieme.deresearchgate.net This carbocation then reacts with an amine nucleophile to form the C-N bond. nih.gov A key advantage of this method is that it mimics the disconnection of a typical amide bond formation, allowing medicinal chemists to leverage vast existing libraries of amines to create oxetane-based bioisosteres of benzamides. researchgate.netresearchgate.net

This methodology is tolerant of a wide range of polar functional groups and is suitable for late-stage functionalization and array chemistry formats. nih.govthieme.de The ability to form the aminomethyl-oxetane linkage under these conditions represents a significant advancement, providing a powerful tool for synthesizing complex oxetane-containing molecules. springernature.com

Table 3: Summary of Advanced Synthetic Methodologies
MethodologyKey TransformationSignificanceReference
Enantioselective SynthesisAsymmetric reduction or catalytic ring opening/formation.Access to specific stereoisomers. acs.orgnih.gov
Aza-Michael AdditionConjugate addition of an amine to an α,β-unsaturated ester.Efficient C-N bond formation to install the amine functionality. mdpi.comnih.govfrontiersin.org
Suzuki–Miyaura CouplingPd-catalyzed C-C bond formation between an organoboron compound and an organic halide.Late-stage diversification of the molecular scaffold. mdpi.comnih.govmdpi.com
Defluorosulfonylative CouplingReaction of oxetane sulfonyl fluorides with amines via an oxetane carbocation.Novel method for forming 3-amino-3-aryl-oxetanes. nih.govspringernature.comresearchgate.net

Intramolecular Cyclization and Ring-Forming Strategies

The construction of the 3,3-disubstituted oxetane core, a key feature of this compound, presents a significant synthetic challenge due to the inherent ring strain of the four-membered ether. acs.org Intramolecular cyclization is the most prevalent and effective strategy for forming this strained ring system. These methodologies typically involve the formation of either a C-O bond or, less commonly, a C-C bond to close the ring. magtech.com.cn

The primary and most widely employed approach is the intramolecular Williamson etherification, which forms the crucial C-O bond. acs.orgnih.gov This reaction involves a 1,3-disubstituted propane (B168953) derivative, where one terminus contains a nucleophilic alcohol and the other bears a suitable leaving group, such as a halide or a sulfonate ester (e.g., tosylate, mesylate). acs.org The reaction is typically promoted by a base, which deprotonates the alcohol to form an alkoxide that subsequently displaces the leaving group in a 4-exo-tet cyclization. nih.govacs.org The synthesis of the acyclic precursor is a critical step, often requiring multiple transformations to install the required functional groups at the appropriate positions. acs.org For 3,3-disubstituted oxetanes, the precursor is a quaternary carbon center flanked by a hydroxymethyl group and a carbon chain bearing the leaving group.

Another strategy involves the ring expansion of epoxides. acs.orgmagtech.com.cn In this approach, an epoxide is opened by a nucleophile that contains a latent leaving group. For instance, epoxides can be opened with reagents like selenomethyllithium. The resulting hydroxyselenide intermediate is then converted to a halide, which can undergo base-mediated intramolecular cyclization to yield the oxetane ring. acs.org

More recent advancements have explored radical-mediated cyclizations. For example, visible-light photoredox catalysis can be used to generate a nucleophilic radical from an alcohol, which then adds to a suitably activated alkene. The resulting intermediate possesses a leaving group that facilitates the final ring-closing SN2 reaction to furnish the oxetane. nih.govacs.org This method allows for the construction of the oxetane ring from readily available alcohols via C-H functionalization. acs.org

The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the oxetane ring. For the synthesis of compounds like this compound, methods that allow for the creation of a 3,3-disubstituted pattern are essential. nih.gov These strategies must precisely control the placement of the aminomethyl and acetic acid side chains (or their protected precursors) on the quaternary center before the ring-forming cyclization step.

Cyclization StrategyTypical PrecursorKey Reagents & ConditionsAdvantagesChallengesReference
Intramolecular Williamson Etherification3-halo-1,3-propanediol derivative or 3-(sulfonyloxymethyl)-1,3-propanolBase (e.g., KOtBu, NaH, K₃PO₄) in an organic solventMost common and well-established method.Requires multi-step synthesis of the precursor; competing elimination reactions (Grob fragmentation). acs.orgacs.org
Epoxide Ring ExpansionEpoxide and a nucleophile with a latent leaving group (e.g., selenomethyllithium)1. Nucleophilic opening of epoxide. 2. Conversion to halide. 3. Base-mediated cyclization.Utilizes readily available epoxides as starting materials.Can be a multi-step sequence with functional group interconversions. acs.orgmagtech.com.cn
Photoredox-Mediated Radical CyclizationAlcohol and a vinyl sulfonium saltPhotocatalyst (e.g., {Ir[dF(CF₃)ppy]₂(dtbpy)}PF₆), visible light, base (e.g., KOtBu)Direct C-H functionalization of alcohols; mild reaction conditions.Scope can be substrate-dependent; potential for side reactions like E2 elimination. nih.govacs.org
Oxidative CyclizationMalonate Michael adducts with chalconesIodosobenzene (PhIO) and tetrabutylammonium (B224687) iodide (Bu₄NI) in the presence of waterForms oxetane as the major product under specific oxidative conditions.Competition with cyclopropane (B1198618) formation; requires specific substrates. acs.org

Purification and Isolation Techniques Employed in the Synthesis of Oxetane-Derived Compounds

The purification and isolation of oxetane-containing compounds, particularly polar molecules like this compound, require careful consideration of the ring's stability. The oxetane moiety is susceptible to ring-opening, especially under acidic conditions, which can lead to the formation of 1,3-diol byproducts and significantly reduce yields. digitellinc.comchemrxiv.org Therefore, purification strategies must be designed to maintain neutral or basic conditions whenever possible.

Chromatography is a primary tool for purification. Standard silica (B1680970) gel column chromatography can be problematic due to the acidic nature of the silica surface, which can catalyze the degradation of the oxetane ring. rsc.org To mitigate this, several approaches are used. The silica gel can be neutralized by pre-treating it with a basic solution, such as triethylamine (B128534) mixed in the eluent. Alternatively, a different stationary phase, such as basic alumina, can be employed, which provides a more suitable environment for acid-sensitive compounds. rsc.org Flash chromatography is commonly used for the separation of reaction intermediates, such as protected forms of the target amino acid. mdpi.com

For highly polar and ionic compounds like the final, deprotected amino acid, ion-exchange chromatography is a very effective technique. acs.org This method separates molecules based on their net charge, making it ideal for isolating zwitterionic amino acids from neutral or differently charged impurities.

Crystallization and salt formation are also powerful purification methods, particularly for final products or key intermediates. google.com If the synthesized compound is a solid, it can often be purified by recrystallization from an appropriate solvent system. For amine-containing intermediates, forming an acid addition salt (e.g., a hydrochloride or tosylate salt) can facilitate isolation and purification by inducing crystallization and removing non-basic impurities. google.com Similarly, carboxylic acid intermediates can be purified via their carboxylate salts.

During the work-up of reactions, it is crucial to avoid strong acids. chemrxiv.org Aqueous washes are typically performed with neutral or basic solutions, such as saturated sodium bicarbonate or brine, to neutralize any residual acid and prevent ring-opening before chromatographic purification. chemrxiv.org The choice of purification technique is ultimately dictated by the specific properties of the compound at each stage of the synthesis, with a constant focus on preserving the integrity of the oxetane ring.

TechniqueApplication StageKey ConsiderationsAdvantagesPotential IssuesReference
Flash Chromatography (Silica Gel)Intermediates (often protected)Eluent should be neutralized with a base (e.g., triethylamine) to prevent ring-opening.Widely available and effective for moderately polar compounds.The inherent acidity of silica can cause decomposition of the oxetane ring. chemrxiv.orgrsc.org
Flash Chromatography (Basic Alumina)Acid-sensitive intermediatesUsed as an alternative to silica gel for compounds unstable under acidic conditions.Provides a basic environment, enhancing stability.Can have different selectivity compared to silica; may not be suitable for all compounds. rsc.org
Ion-Exchange ChromatographyFinal product (amino acid) or charged intermediatesSeparates based on charge; ideal for zwitterionic compounds.Highly effective for purifying polar, ionic molecules from neutral impurities.Requires specific resins and buffer systems. acs.org
Crystallization / Salt FormationFinal product or key intermediatesProduct must be a crystalline solid. Salt formation can be used for amines or carboxylic acids.Can provide very high purity material; suitable for large-scale purification.Not all compounds crystallize easily; requires screening of solvents and conditions. google.com
Aqueous Work-upPost-reactionUse of neutral or basic washes (e.g., NaHCO₃, brine) to avoid acidic pH.Removes water-soluble impurities and neutralizes the reaction mixture.Strong acids must be avoided to prevent premature ring-opening. chemrxiv.org

Reactivity and Mechanistic Investigations of 2 3 Aminomethyl Oxetan 3 Yl Acetic Acid

Chemical Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for functionalization, enabling the formation of esters, amides, and the corresponding alcohol through reduction. These transformations are fundamental for incorporating the oxetane (B1205548) scaffold into larger molecular frameworks.

The conversion of the carboxylic acid to esters and amides is a common strategy for derivatization. However, the presence of the acid-sensitive oxetane ring necessitates careful selection of reaction conditions to prevent unwanted ring-opening.

Esterification of oxetane-containing carboxylic acids is generally limited to basic or neutral conditions. chemrxiv.org Attempts to perform esterification under strong acidic catalysis (e.g., Fischer esterification with HCl) can lead to the decomposition of the oxetane core. chemrxiv.org Viable methods include reaction with alkyl halides in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (Hünig's base), which facilitates the formation of the carboxylate anion for subsequent nucleophilic attack on the alkyl halide. chemrxiv.org

Amidation reactions face a similar challenge, compounded by the zwitterionic nature of the parent amino acid, which often results in poor solubility in common organic solvents. nih.gov To overcome this, Lewis acid catalysis has proven effective for the direct amidation of unprotected amino acids. nih.gov Catalysts such as tris(2,2,2-trifluoroethyl) borate (B1201080) can interact with the amino acid, enhancing its solubility and facilitating the coupling reaction with an amine in the presence of a coupling agent. nih.gov This approach allows for the chemoselective formation of the amide bond while preserving the integrity of both the primary amine and the oxetane ring.

Table 1: Representative Conditions for Carboxylic Acid Functionalization

Transformation Reagents & Conditions Product Type Key Considerations
Esterification Alkyl halide (e.g., MeI, BnBr), DIPEA, DMF, RT Methyl or Benzyl Ester Avoids strong acids that cause oxetane ring-opening. chemrxiv.org
Amidation Amine (R-NH₂), Coupling Agent (e.g., HATU, EDC), Base (e.g., DIPEA), DMF N-Substituted Amide Standard peptide coupling conditions are often suitable.
Amidation (Lewis Acid) Amine (R-NH₂), B(OCH₂CF₃)₃ (cat.), Organic Solvent N-Substituted Amide Effective for overcoming the poor solubility of the zwitterionic starting material. nih.gov

The reduction of the carboxylic acid group in 2-(3-(aminomethyl)oxetan-3-yl)acetic acid yields the corresponding primary alcohol, 2-(3-(aminomethyl)oxetan-3-yl)ethanol. This transformation provides a derivative with a new reactive handle for further functionalization.

A variety of reducing agents can be employed, though conditions must be chosen to avoid reduction of other functional groups if not desired. Catalytic hydrosilylation, for instance using manganese(I) catalysts with a silane (B1218182) like phenylsilane (B129415) (PhSiH₃), is known for its high selectivity in reducing carboxylic acids to alcohols, leaving other functionalities like alkenes intact. nih.gov For amino acids specifically, borane-based reagents are highly effective. The carboxylic acid can be activated in situ, for example as a mixed anhydride (B1165640) or an active ester, followed by reduction with sodium borohydride (B1222165) (NaBH₄). researchgate.net This method is often compatible with common amine-protecting groups and proceeds without racemization at adjacent chiral centers. researchgate.net More aggressive reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, though they may require protection of the primary amine to prevent side reactions.

The resulting alcohol, 2-(3-(aminomethyl)oxetan-3-yl)ethanol, can be subsequently oxidized to re-form a carbonyl group. Standard oxidation protocols using reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane can convert the primary alcohol to the corresponding aldehyde. More forceful oxidation, for example with potassium permanganate (B83412) (KMnO₄) under appropriate conditions, can regenerate the carboxylic acid. chemrxiv.org The choice of oxidant and conditions must be carefully managed to prevent over-oxidation or reaction with the aminomethyl group.

Table 2: Selected Methods for the Reduction of Carboxylic Acids

Method Reagents Key Features Ref.
Catalytic Hydrosilylation [MnBr(CO)₅] (cat.), PhSiH₃ High chemoselectivity for the carboxylic acid group. nih.gov
Borohydride Reduction Activation (e.g., with TCT), NaBH₄ Mild conditions, compatible with N-protected amino acids. researchgate.net
Ammonia-Borane Reduction BH₃-NH₃, TiCl₄ (cat.) Tolerates various functional groups; can be selective for aliphatic vs. aromatic acids. organic-chemistry.org

Chemical Transformations Involving the Aminomethyl Group

The primary amine of the aminomethyl side chain is a versatile nucleophile, readily undergoing reactions such as acylation, sulfonylation, and alkylation to generate a diverse library of derivatives.

N-acylation of the primary amine to form an amide is a straightforward and high-yielding transformation. mdpi.com This is typically achieved by reacting the amine with an acyl halide or a carboxylic anhydride in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the acid byproduct. mdpi.com This reaction is generally fast and efficient. For selective N-acylation in the presence of other nucleophiles, one can first form a mixed anhydride from a carboxylic acid and a sulfonyl chloride, which then reacts selectively with the amine. google.com

Similarly, sulfonylation involves the reaction of the amine with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base to yield a stable sulfonamide. These reactions are crucial for modifying the electronic and steric properties of the aminomethyl group and are widely used in medicinal chemistry to alter a compound's physicochemical properties. The resulting sulfonamide N-H is less basic and can act as a hydrogen bond donor.

The aminomethyl group can be modified through N-alkylation to produce secondary and tertiary amines. Common strategies include reaction with alkyl halides, although this can sometimes lead to over-alkylation. A more controlled method is reductive amination, where the amine is reacted with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride.

Exhaustive alkylation of the amine leads to the formation of a quaternary ammonium (B1175870) salt. chemrxiv.org This is typically achieved by treating the amine with an excess of a reactive alkylating agent, such as methyl iodide. Quaternization transforms the nucleophilic amine into a non-nucleophilic, permanently cationic group, which can significantly alter the molecule's solubility and biological properties. The Delepine reaction, which uses hexamethylenetetramine as an ammonia (B1221849) surrogate, proceeds through the formation and subsequent hydrolysis of a quaternary ammonium salt. organic-chemistry.org

Table 3: Common Transformations of the Aminomethyl Group

Reaction Type Typical Reagents Product
Acylation Acyl chloride (RCOCl) or Anhydride ((RCO)₂O), Base (e.g., Et₃N) N-Acyl Amide
Sulfonylation Sulfonyl chloride (RSO₂Cl), Base (e.g., Pyridine) N-Sulfonamide
Reductive Amination Aldehyde/Ketone (R₂C=O), NaBH(OAc)₃ Secondary/Tertiary Amine
Quaternization Excess Alkyl Halide (e.g., MeI) Quaternary Ammonium Salt

Oxetane Ring Stability and Transformation Mechanisms

The oxetane ring is a strained four-membered ether with a ring strain energy of approximately 25.5 kcal/mol, which is comparable to that of an oxirane. beilstein-journals.org This inherent strain is a key determinant of its chemical reactivity. Despite the strain, the oxetane ring is significantly more stable than an epoxide and can be considered a robust functional group under many synthetic conditions, particularly neutral and basic conditions. chemrxiv.orgbeilstein-journals.org

The stability of the oxetane ring is influenced by its substitution pattern. 3,3-disubstituted oxetanes, such as the scaffold in this compound, are generally more stable than other substitution patterns. nih.gov The primary pathway for the decomposition of oxetanes is through acid-catalyzed ring-opening. nih.gov The mechanism involves the protonation of the oxetane oxygen by a Brønsted or Lewis acid, which activates the ring towards nucleophilic attack. beilstein-journals.org

In the case of this compound, the presence of internal nucleophiles—the aminomethyl and carboxylic acid groups—creates the potential for intramolecular ring-opening under acidic conditions. nih.gov Protonation of the oxetane oxygen could be followed by an intramolecular Sₙ2 attack by either the nitrogen of the amine or the oxygen of the carboxylic acid, leading to the formation of a new, potentially more stable, five- or six-membered heterocyclic ring system (e.g., a piperidine (B6355638) derivative). This potential instability under acidic conditions is a critical consideration when designing synthetic routes involving this molecule. chemrxiv.orgnih.gov Conversely, the ring's stability under basic conditions allows for a wide range of transformations on the carboxylic acid and aminomethyl side chains without compromising the core structure.

Ring-Opening Reactions under Acidic and Basic Conditions

The stability of the oxetane ring in this compound is significantly influenced by the pH of the environment. Generally, 3,3-disubstituted oxetanes exhibit greater stability compared to their 2-substituted or monosubstituted counterparts due to increased steric hindrance around the ether oxygen and the adjacent carbon atoms. nih.govacs.org

Under Acidic Conditions:

Acid-catalyzed ring-opening is a characteristic reaction of oxetanes. The reaction is initiated by protonation of the oxetane oxygen, which activates the ring for nucleophilic attack. For this compound, the presence of internal nucleophiles—the amino group and the carboxylic acid group—can lead to intramolecular ring-opening pathways, especially under acidic conditions. acs.org While the 3,3-disubstitution provides some steric protection, the activation by an acid can facilitate the reaction. researchgate.net The likely mechanism involves protonation of the oxetane oxygen, followed by an intramolecular nucleophilic attack from either the nitrogen of the aminomethyl group or the oxygen of the carboxylic acid. This would result in the formation of a six-membered heterocyclic ring. Strong acids are generally required to promote such reactions. semanticscholar.org

ConditionReagent/CatalystExpected Major ProductPlausible Mechanism
Strong AcidHCl, H₂SO₄Piperidine or morpholine (B109124) derivativesIntramolecular SN2 attack after O-protonation
Lewis AcidBF₃·OEt₂, Sc(OTf)₃Varies based on external nucleophilesFormation of a carbocation intermediate

Under Basic Conditions:

The oxetane ring is generally stable under basic conditions. rsc.org This stability allows for chemical modifications of the side chains without disrupting the four-membered ring. For instance, the carboxylic acid can be converted to an ester or an amide using standard procedures in the presence of a non-nucleophilic base. Similarly, the amino group can undergo reactions like acylation under basic or neutral conditions while preserving the oxetane core. Ring-opening under basic conditions is generally difficult and would require a potent external nucleophile and elevated temperatures, and it is not a typical reaction pathway for 3,3-disubstituted oxetanes.

ConditionReagentExpected Outcome
Mild BaseNaHCO₃, Et₃NOxetane ring remains intact
Strong BaseNaOH, KOH (aq.)Oxetane ring is generally stable
Strong Nucleophilic BaseBuLi, LDAPotential for ring-opening, but generally difficult

Photochemical and Thermal Stability Considerations of the Oxetane Ring

Photochemical Stability:

Thermal Stability:

The thermal stability of oxetanes is influenced by their substitution pattern. The ring strain makes them susceptible to thermal decomposition at elevated temperatures. Studies on related compounds like 3-(nitromethylene)oxetane (B1440973) show decomposition occurring around 165 °C. rsc.org Given that this compound is a 3,3-disubstituted oxetane, it is expected to have a relatively higher thermal stability compared to less substituted oxetanes. However, the presence of the amino and carboxylic acid functional groups could potentially lead to complex decomposition pathways, such as intramolecular reactions or decarboxylation, at high temperatures. Thermal decomposition of 3-oxetanone, a related compound, has been shown to produce formaldehyde, ketene, carbon monoxide, and ethylene (B1197577) oxide. acs.org

ConditionExpected OutcomePotential Products
UV IrradiationPhotochemical cycloreversionFormaldehyde, substituted alkene
High Temperature (>150 °C)Thermal decompositionFragmentation products, potential decarboxylation

Strain-Release Processes in Oxetane Reactivity

A primary driving force for the reactivity of the oxetane ring is the relief of its inherent ring strain, which is estimated to be around 106 kJ/mol (25.5 kcal/mol). researchgate.net This value is comparable to that of oxiranes (epoxides) and significantly higher than that of tetrahydrofuran (B95107) (THF). Any reaction that leads to the opening of the four-membered ring is energetically favorable due to the release of this strain.

Intramolecular Reaction Pathways and Cyclization Events

The presence of both a primary amine and a carboxylic acid on the same quaternary carbon in this compound creates the potential for intramolecular reactions. Under appropriate conditions, these functional groups can react to form a lactam, a cyclic amide.

This intramolecular cyclization would likely proceed via activation of the carboxylic acid, for example, by converting it to an acid chloride or using a peptide coupling reagent, followed by nucleophilic attack by the amino group. This would result in the formation of a spirocyclic system containing a six-membered lactam ring fused to the central carbon of the original oxetane. Such intramolecular cyclizations of amino acids are common synthetic transformations. semanticscholar.orgnih.govfrontiersin.org

Alternatively, as mentioned in section 3.3.1, acid-catalyzed ring-opening of the oxetane could be followed by intramolecular cyclization involving the amino or carboxylic acid group, leading to the formation of substituted piperidines or other heterocyclic structures. The specific reaction pathway and the resulting product would be highly dependent on the reaction conditions, such as the type of catalyst, solvent, and temperature.

Computational Studies on Reaction Mechanisms and Transition States

These studies have provided valuable insights into:

Ring-Opening Polymerization: Computational models have elucidated the mechanism of acid-initiated ring-opening polymerization of oxetane, showing that the reaction proceeds through an SN2-type attack of an oxetane monomer on the protonated, growing polymer chain. The activation energies for these processes have been calculated, confirming that the reaction is kinetically feasible. frontiersin.org

Biosynthesis of Oxetanes: DFT calculations have been employed to study the enzymatic formation of the oxetane ring in natural products like Taxol. These studies have helped to understand the complex multi-step reaction pathways and the role of the enzyme in catalyzing the reaction.

Thermal Decomposition: The thermal decomposition pathways of oxetan-3-one have been investigated using quantum chemical calculations, which have helped to predict the major decomposition products and the transition states involved. researchgate.net

For this compound, computational studies could be used to:

Calculate the activation energy barriers for acid-catalyzed intramolecular ring-opening versus intermolecular reactions with external nucleophiles.

Model the transition states for the intramolecular lactam formation to predict the feasibility of this cyclization.

Determine the relative stabilities of different conformations of the molecule and how they might influence its reactivity.

Investigate the electronic effects of the aminomethyl and acetic acid substituents on the stability and reactivity of the oxetane ring.

Such computational investigations would provide a deeper understanding of the complex reactivity of this molecule and could guide the design of synthetic routes utilizing it as a building block.

Applications of 2 3 Aminomethyl Oxetan 3 Yl Acetic Acid As a Synthetic Building Block and Precursor

Incorporation into Peptidomimetic Structures and Peptide Modifications

The rigid oxetane (B1205548) scaffold of 2-(3-(Aminomethyl)oxetan-3-yl)acetic acid is of particular interest for the design of peptidomimetics. By replacing natural amino acids with this constrained analogue, it is possible to control the secondary structure of peptides, enhance their metabolic stability, and improve their binding affinity to biological targets. The oxetane ring acts as a bioisostere for the gem-dimethyl group or a carbonyl group, potentially improving properties like solubility and metabolic stability. researchgate.net

Solid-Phase Peptide Synthesis (SPPS) is the standard method for assembling peptides in a stepwise manner on an insoluble polymer support. peptide.com The incorporation of this compound into a peptide chain via SPPS requires appropriate protection of its functional groups. Typically, the primary amine is protected with a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group or an acid-labile tert-Butoxycarbonyl (Boc) group to prevent self-polymerization and control the coupling sequence. peptide.comuci.edu The tert-Butoxycarbonyl protected version, 2-(3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)acetic acid, is a common starting material for this purpose.

The general cycle for incorporating this amino acid using the widely adopted Fmoc-based SPPS strategy would involve the following steps:

Resin Loading: The C-terminal amino acid of the target peptide is first anchored to a solid support, such as Wang or Rink amide resin. uci.edu

Fmoc-Deprotection: The Fmoc group on the resin-bound amino acid is removed using a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). peptide.comuci.edu

Coupling: The free carboxylic acid of Fmoc-protected this compound is activated using a coupling reagent. The activated amino acid is then added to the resin to form a peptide bond with the deprotected N-terminal amine of the growing peptide chain. osti.gov

Washing: Excess reagents and byproducts are removed by washing the resin.

This cycle is repeated until the desired peptide sequence is synthesized. Finally, the peptide is cleaved from the resin and all side-chain protecting groups are removed, typically with a strong acid cocktail such as trifluoroacetic acid (TFA). unibo.it

Table 1: Key Reagents in the SPPS Coupling Step for this compound This table is interactive. You can sort and filter the data.

Coupling Reagent Class Example Reagent Activating Agent/Additive Base Key Features
Uronium/Aminium Salts HBTU, HATU, HCTU HOBt, HOAt DIEA, NMM Fast reaction rates, high efficiency, commonly used in automated synthesizers. luxembourg-bio.com
Carbodiimides DCC, DIC, EDCI HOBt, Oxyma Pure N/A Cost-effective, but can lead to racemization and formation of N-acylurea byproduct. youtube.com

| Phosphonium Salts | PyBOP, PyAOP | N/A | DIEA, NMM | Highly effective for sterically hindered amino acids, less risk of guanidinylation side reactions compared to uronium salts. luxembourg-bio.com |

While SPPS is ideal for many applications, solution-phase peptide synthesis remains crucial, particularly for large-scale production and the synthesis of complex peptide segments. peptide.com In this approach, protected amino acids are coupled sequentially in a suitable organic solvent.

For the incorporation of this compound, its N-protected form is reacted with the C-terminus-protected amino acid or peptide ester. The carboxylic acid is activated in situ using coupling reagents similar to those used in SPPS. The choice of coupling reagent and additives is critical to ensure high yields and minimize side reactions, especially racemization. luxembourg-bio.com Following the coupling reaction, the product is isolated and purified, typically by chromatography or crystallization, before proceeding to the next deprotection and coupling step.

Table 2: Common Coupling Reagents for Solution-Phase Synthesis This table is interactive. You can sort and filter the data.

Reagent Full Name Byproduct Advantages Disadvantages
DCC N,N'-Dicyclohexylcarbodiimide Dicyclohexylurea (DCU) Inexpensive, widely used. DCU is poorly soluble, can be difficult to remove.
EDCI N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide Water-soluble urea Water-soluble byproduct is easily removed by extraction. nih.gov More expensive than DCC.
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate Tetramethylurea High efficiency, low racemization, suitable for difficult couplings. luxembourg-bio.com High cost.

| DEPBT | 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one | Diethylphosphate derivatives | Causes very little epimerization, useful for sensitive amino acids. peptide.com | Can be slower than other reagents. |

Precursor for the Synthesis of Complex Heterocyclic Systems

The unique 3,3-disubstituted oxetane structure, combined with the orthogonally reactive aminomethyl and acetic acid side chains, makes this compound an excellent starting material for constructing complex heterocyclic frameworks, including spirocyclic and fused ring systems. mdpi.comresearchgate.net

Spirocycles, compounds containing two rings connected by a single common atom, are of great interest in drug discovery due to their three-dimensional nature, which can lead to improved binding selectivity and physicochemical properties. beilstein-journals.orgnih.gov The quaternary carbon of the oxetane ring in this compound serves as a natural spiro center.

By inducing an intramolecular reaction between the aminomethyl and acetic acid groups, a second ring can be formed, creating a spiro-heterocycle. For example, intramolecular amide bond formation would yield a spiro-lactam, specifically an oxaspiro-piperidone derivative. This transformation can be achieved using standard peptide coupling reagents under high dilution conditions to favor the intramolecular cyclization pathway. The resulting spirocyclic scaffolds can serve as rigid cores for further elaboration in drug discovery programs. nih.gov

Table 3: Potential Spirocyclic Scaffolds from this compound This table is interactive. You can sort and filter the data.

Reaction Type Reagents/Conditions Resulting Scaffold Potential Application
Intramolecular Amidation HATU, DIEA, high dilution 2-Oxa-7-azaspiro[3.5]nonan-8-one Core for CNS agents, enzyme inhibitors
Reductive Amination (after side chain modification) NaBH(OAc)₃ 2-Oxa-7-azaspiro[3.5]nonane Morpholine (B109124) bioisostere, fragment for library synthesis. mdpi.com

| Pictet-Spengler Reaction (with an aldehyde) | Acid catalyst (e.g., TFA) | Spiro[oxetane-3,1'-tetrahydroisoquinoline] derivative | Scaffold for alkaloids and biologically active compounds |

The aminomethyl and acetic acid functionalities can also participate in condensation reactions with other bifunctional molecules to create fused heterocyclic systems. In these reactions, the oxetane-containing molecule provides a foundation upon which a new ring is built. For instance, reaction with 1,2-diamines, 1,2-diols, or similar nucleophiles can lead to the formation of various fused heterocycles after initial amide bond formation followed by a second cyclization step. Such strategies allow for the rapid construction of molecular complexity from a relatively simple starting material. researchgate.net

Role in Chiral Compound Synthesis and Asymmetric Methodologies

While this compound is itself an achiral molecule, its rigid framework is a valuable platform for asymmetric synthesis. yale.edu Chirality can be introduced either during the synthesis of derivatives or by using the scaffold to direct the stereochemical outcome of subsequent reactions.

The compound can serve as a prochiral substrate. For example, asymmetric modification of the acetic acid side chain, such as an alpha-alkylation, could be controlled by a chiral auxiliary or catalyst to produce enantiomerically enriched products. Furthermore, the rigid conformation imparted by the oxetane ring can enhance diastereoselectivity in reactions at the side chains, as the ring restricts the available conformations of the reactive intermediates.

Moreover, chiral versions of this amino acid, where a substituent is introduced at the 2- or 4-position of the oxetane ring, could be synthesized. These chiral, non-proteinogenic amino acids would be powerful tools for creating peptides with well-defined three-dimensional structures or as chiral ligands in asymmetric catalysis. researchgate.net The development of asymmetric routes to such substituted oxetanes is an active area of research, often relying on strategies like chiral resolution, asymmetric catalysis, or the use of chiral starting materials. nih.gov

Utility in Combinatorial Chemistry and Library Generation

The unique structural attributes of this compound make it a valuable building block in the fields of combinatorial chemistry and diversity-oriented synthesis (DOS). Its rigid, three-dimensional spirocyclic scaffold and bifunctional nature—possessing both a primary amine and a carboxylic acid—provide a versatile platform for the rapid generation of diverse small molecule libraries. These libraries are instrumental in modern drug discovery for screening against a multitude of biological targets. rsc.orgmskcc.orgbroadinstitute.orgnih.gov

The inherent three-dimensionality conferred by the oxetane ring is a significant advantage in library design. rsc.orgnih.gov Moving away from flat, two-dimensional structures is a key objective in medicinal chemistry to enhance target specificity and improve pharmacokinetic profiles. The spirocyclic nature of this compound provides a fixed, rigid core from which substituents can be projected in well-defined vectors, allowing for a more thorough exploration of chemical space. mskcc.org

Key Advantages in Library Synthesis:

Scaffold Rigidity: The rigid oxetane ring restricts conformational flexibility, which can lead to higher binding affinities and improved selectivity for biological targets. mskcc.org

Three-Dimensional Diversity: The spirocyclic junction enforces a non-planar geometry, enabling the synthesis of libraries with greater shape diversity compared to those based on linear or aromatic scaffolds. mskcc.orgrsc.org

Bifunctional Nature: The presence of both an amine and a carboxylic acid allows for orthogonal derivatization. The amine can be readily acylated, alkylated, or used in reductive amination, while the carboxylic acid can be converted to a wide range of amides, esters, and other functionalities. This dual reactivity is ideal for combinatorial approaches where multiple points of diversification are desired. nih.gov

Improved Physicochemical Properties: The incorporation of the oxetane motif has been shown to favorably modulate key drug-like properties. It can increase aqueous solubility and metabolic stability while reducing lipophilicity when compared to carbocyclic or gem-dimethyl analogues. rsc.orgnih.gov

Application in Parallel Synthesis and Library Generation:

The structure of this compound is well-suited for solid-phase synthesis, a cornerstone of modern combinatorial chemistry. nih.govnih.gov The carboxylic acid can be anchored to a solid support, allowing for the subsequent modification of the free amine through various coupling reactions. This approach facilitates the purification process, as excess reagents and byproducts can be easily washed away.

A representative strategy for library generation using this building block on a solid support is outlined below:

StepDescriptionReagents and Conditions
1. Resin Loading The carboxylic acid of this compound (with the amine protected, e.g., with a Boc group) is coupled to a solid-phase resin (e.g., Wang or Rink amide resin).DIC/HOBt or HATU/DIPEA in DMF
2. Deprotection The amine protecting group is removed to expose the reactive primary amine.For Boc: TFA in DCM
3. Diversification (R1) The free amine is reacted with a diverse set of building blocks, such as carboxylic acids (amide bond formation), aldehydes/ketones (reductive amination), or sulfonyl chlorides (sulfonamide formation).Carboxylic acids: HBTU/DIPEA; Aldehydes: NaBH(OAc)3
4. Cleavage from Resin The synthesized compounds are cleaved from the solid support.TFA/TIS/H2O

This systematic approach allows for the generation of a large library of compounds where the R1 group is varied. Further diversity can be achieved by modifying the carboxylic acid moiety prior to resin loading or by employing solution-phase parallel synthesis techniques.

Exemplary Library Scaffolds:

The versatility of this compound as a building block enables the creation of a wide array of molecular scaffolds. Below are some examples of compound classes that can be readily synthesized in a combinatorial fashion.

Scaffold ClassGeneral StructureR1 Diversity Input
Amides Carboxylic Acids
Sulfonamides Sulfonyl Chlorides
Secondary Amines Aldehydes/Ketones

The ability to rapidly generate libraries of structurally diverse and three-dimensional molecules makes this compound a powerful tool for hit and lead discovery in drug development programs. The resulting compounds, with their unique spirocyclic oxetane core, offer the potential for novel intellectual property and the exploration of new areas of biologically relevant chemical space.

Derivatization Strategies and Analogue Synthesis of 2 3 Aminomethyl Oxetan 3 Yl Acetic Acid

Chemical Modifications of the Aminomethyl Functional Group

The primary amine of the aminomethyl group is a versatile handle for a wide range of chemical modifications. These transformations allow for the introduction of diverse substituents, which can influence the molecule's polarity, basicity, and ability to interact with biological targets.

Common derivatization strategies for the aminomethyl group include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a fundamental transformation that can introduce a variety of alkyl or aryl groups.

Alkylation: Introduction of alkyl groups via reductive amination or reaction with alkyl halides. This can be used to synthesize secondary or tertiary amines.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates, respectively.

These modifications are often performed with the carboxylic acid group protected, for instance as an ester, to prevent unwanted side reactions. The choice of protecting group is critical and must be compatible with the reaction conditions for the aminomethyl group modification. For example, a tert-butyl ester can be used and later removed under acidic conditions, provided the oxetane (B1205548) ring is stable to these conditions. sigmaaldrich.com

Chemical Modifications of the Carboxylic Acid Functional Group

The carboxylic acid group of 2-(3-(aminomethyl)oxetan-3-yl)acetic acid is another key site for derivatization, enabling the synthesis of esters, amides, and other carboxylic acid bioisosteres. nih.gov These modifications can significantly impact the compound's pharmacokinetic properties, such as absorption and metabolic stability. nih.gov

Key derivatization strategies include:

Esterification: Conversion to esters is a common strategy to create prodrugs, which can enhance oral absorption. nih.gov This can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions or by using coupling agents. However, care must be taken as the oxetane ring can be prone to opening under strong acidic conditions. chemrxiv.orgacs.org Basic conditions for esterification, such as using alkyl halides in the presence of a non-nucleophilic base, can be employed to circumvent this issue. chemrxiv.org

Amide Formation: Coupling of the carboxylic acid with amines using standard peptide coupling reagents (e.g., HATU, HOBt) is a widely used method to generate a diverse library of amides. This modification can introduce new interaction points for biological targets.

Reduction: The carboxylic acid can be reduced to a primary alcohol, which can then be further functionalized.

Bioisosteric Replacement: The carboxylic acid can be replaced with other acidic functional groups, such as tetrazoles or hydroxamic acids, to modulate acidity and other physicochemical properties. nih.gov

It is important to note that some oxetane-carboxylic acids can be unstable and may isomerize to lactones upon storage or heating. acs.orgresearchgate.net Therefore, it is often advisable to store these compounds as their corresponding esters or salts. acs.org

Synthetic Approaches to Modified Oxetane Ring Systems

Modification of the oxetane ring itself presents a more challenging synthetic endeavor but offers the potential for significant structural diversification. These modifications can involve the introduction of substituents on the ring or the synthesis of different 3,3-disubstituted oxetane systems.

Synthesis of Ring-Substituted Oxetane Derivatives

The introduction of substituents onto the oxetane ring can alter its conformation and electronic properties. acs.org Synthetic strategies to achieve this often involve starting from functionalized precursors that can be cyclized to form the desired substituted oxetane. For example, starting from appropriately substituted 1,3-diols, a Williamson ether synthesis can be employed to form the oxetane ring. acs.org

Strategies for 3,3-Disubstituted Oxetanes

The synthesis of 3,3-disubstituted oxetanes is of particular interest in medicinal chemistry as this motif can serve as a bioisosteric replacement for gem-dimethyl or carbonyl groups. acs.orgchimia.ch A common starting material for the synthesis of these compounds is oxetan-3-one. acs.orgbeilstein-journals.org

Key synthetic strategies starting from oxetan-3-one include:

Organometallic Addition: Grignard reagents or organolithium compounds can add to the carbonyl group of oxetan-3-one to generate 3-substituted-3-hydroxyoxetanes. acs.org

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the ketone into an exocyclic double bond, which can then be further functionalized through reactions like hydrogenation, epoxidation, or Michael addition. chemrxiv.orgmdpi.com

Strecker and Henry Reactions: These reactions allow for the introduction of aminonitrile and nitroalkane functionalities, respectively, which can be further transformed into amino acids and amino alcohols. chemrxiv.org

Paterno-Büchi reaction: A photochemical [2+2] cycloaddition of a carbonyl compound with an alkene can lead to the formation of an oxetane ring.

These methods provide access to a wide array of 3,3-disubstituted oxetanes with diverse functional groups, which can then be elaborated to synthesize analogues of this compound. rsc.orgresearchgate.net

Stereochemical Control in the Synthesis of Analogues

For analogues of this compound that contain stereocenters, controlling the stereochemistry during synthesis is crucial, as different stereoisomers can exhibit distinct biological activities.

Strategies for stereochemical control include:

Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials to construct the desired stereoisomers. For instance, chiral 1,3-diols can be used to synthesize enantiopure substituted oxetanes. acs.org

Asymmetric Catalysis: Employing chiral catalysts to induce enantioselectivity in key bond-forming reactions. For example, asymmetric reduction of β-halo ketones followed by cyclization can yield enantioenriched oxetanes. acs.org Chiral catalysts can also be used in cyclopropanation reactions to generate stereodefined intermediates.

Diastereoselective Reactions: When a substrate already contains a stereocenter, subsequent reactions can be influenced by this existing chirality, leading to the preferential formation of one diastereomer. For example, the conjugate addition of a chiral amine to a nitroalkene can proceed with diastereoselectivity. ljmu.ac.uk

Chiral Resolution: Separating a racemic mixture of the final product or a key intermediate using techniques such as chiral chromatography or crystallization with a chiral resolving agent.

The choice of strategy depends on the specific target molecule and the availability of chiral starting materials and catalysts.

Advanced Analytical Techniques in Structural Elucidation and Purity Assessment of Oxetane Containing Compounds

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) with high accuracy and precision, HRMS provides an experimental mass that can be used to deduce a unique molecular formula. nih.gov For 2-(3-(aminomethyl)oxetan-3-yl)acetic acid (C6H11NO3), the expected exact mass is 145.0739. achmem.com An HRMS analysis would aim to measure a value extremely close to this theoretical mass, typically within a few parts per million (ppm), thereby confirming the elemental formula and distinguishing it from other potential isobaric compounds. Techniques like electrospray ionization (ESI) are commonly coupled with HRMS to analyze polar molecules such as amino acids. rsc.org

For instance, in the analysis of a related protected precursor, 2-(3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)acetic acid, HRMS would be used to confirm its molecular formula of C11H19NO5. This step is crucial after synthesis to verify that the desired chemical transformation has occurred.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule. researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid, often overlapping with N-H stretching from the amine and C-H stretching. psu.edu A strong absorption around 1700-1725 cm⁻¹ would correspond to the C=O (carbonyl) stretch of the carboxylic acid. The C-O stretching of the oxetane (B1205548) ether would likely appear in the fingerprint region, typically around 1100-1000 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch is also visible, non-polar bonds often give stronger signals in Raman spectra. The C-C and C-O stretching vibrations of the oxetane ring would be observable. psu.edu

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibration Typical Frequency (cm⁻¹)
Carboxylic Acid O-H Stretch 2500-3300 (broad)
Amine N-H Stretch 3300-3500
Carboxylic Acid C=O Stretch 1700-1725
Amine N-H Bend 1550-1650

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov If a suitable single crystal of this compound or a derivative can be grown, this technique can provide precise bond lengths, bond angles, and the absolute stereochemistry if the molecule is chiral. nih.gov

The analysis reveals the puckered conformation of the oxetane ring and the spatial arrangement of the aminomethyl and acetic acid substituents. acs.orgrsc.org This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. researchgate.net For complex molecules, X-ray crystallography provides the ultimate structural proof, confirming the connectivity and stereochemistry determined by other spectroscopic methods. nih.govnih.gov

Circular Dichroism (CD) Spectroscopy for Chiral Characterization

While this compound itself is achiral, many oxetane-containing compounds are synthesized as single enantiomers. For these chiral molecules, Circular Dichroism (CD) spectroscopy is a vital tool. ru.nl CD measures the differential absorption of left and right circularly polarized light by a chiral molecule. rsc.org

This technique is particularly sensitive to the stereochemical arrangement of chromophores within the molecule. aps.org The resulting CD spectrum is a unique fingerprint for a specific enantiomer and can be used to determine its absolute configuration by comparing experimental spectra with those predicted from quantum-chemical calculations. ru.nl It is also a powerful method for studying the conformation of chiral molecules in solution. acs.org

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 2-(3-(Aminomethyl)oxetan-3-yl)acetic acid, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Synthesis often involves multi-step reactions, including cyclization to form the oxetane ring and subsequent functionalization. A common issue is low yield due to steric hindrance from the oxetane ring. Optimization strategies include:

  • Using polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Employing coupling agents like HATU for amide bond formation between the aminomethyl group and acetic acid moiety.
  • Monitoring reaction progress via LC-MS to identify bottlenecks .
    • Purification : Column chromatography with gradient elution (e.g., 5–20% methanol in dichloromethane) effectively isolates the compound. Purity ≥95% is achievable with repeated crystallization .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Analytical Workflow :

  • NMR : 1H^1H-NMR should show characteristic peaks for the oxetane ring (δ 4.2–4.8 ppm, multiplet) and aminomethyl group (δ 2.8–3.2 ppm).
  • HRMS : Exact mass (calculated for C6_6H11_{11}NO3_3: 157.0743) confirms molecular formula.
  • IR Spectroscopy : Stretching vibrations for carboxylic acid (1700–1720 cm1^{-1}) and amine (3300–3500 cm1^{-1}) validate functional groups .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

  • Stability Profile :

  • pH Sensitivity : The carboxylic acid group is prone to decarboxylation under strongly acidic (pH <2) or basic (pH >10) conditions. Buffered solutions (pH 6–8) are recommended for long-term storage.
  • Thermal Stability : Decomposition occurs above 150°C. Store at 2–8°C under inert atmosphere (argon or nitrogen) to prevent oxidation .

Advanced Research Questions

Q. How does the oxetane ring influence the compound’s reactivity in medicinal chemistry applications compared to cyclopropane or tetrahydrofuran analogs?

  • Mechanistic Insights :

  • The oxetane ring’s high ring strain (≈26 kcal/mol) enhances electrophilic reactivity, making it a superior bioisostere for carbonyl groups.
  • Compared to cyclopropane, oxetane offers better metabolic stability due to reduced cytochrome P450-mediated oxidation.
  • Computational studies (DFT) reveal lower activation energy for nucleophilic attacks at the oxetane’s C3 position, enabling selective derivatization .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Data Reconciliation Strategies :

  • Assay Variability : Standardize assays using orthogonal methods (e.g., SPR for binding affinity vs. cellular assays for functional activity).
  • Impurity Analysis : Trace impurities (e.g., residual solvents or byproducts) from synthesis can skew results. Use HPLC with charged aerosol detection (CAD) to quantify impurities .
  • Meta-Analysis : Cross-reference data from peer-reviewed studies (excluding non-academic sources like benchchem.com ) to identify consensus trends .

Q. What computational approaches are effective in predicting the compound’s interactions with biological targets?

  • In Silico Methods :

  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes like γ-secretase or kinases. Focus on hydrogen bonding between the aminomethyl group and catalytic residues.
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-target complexes in physiological conditions.
  • ADMET Prediction : SwissADME evaluates pharmacokinetic properties, highlighting risks of low blood-brain barrier permeability due to the carboxylic acid group .

Q. What are the environmental implications of releasing this compound into aquatic systems, and how can its ecotoxicity be mitigated?

  • Ecological Impact Assessment :

  • Biodegradability : The compound’s half-life in water exceeds 60 days, posing risks of bioaccumulation.
  • Mitigation : Incorporate biodegradable linkers (e.g., ester groups) during derivatization to enhance hydrolysis.
  • Toxicity Screening : Use Daphnia magna assays (OECD 202) to quantify LC50_{50} values and establish safe disposal protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.